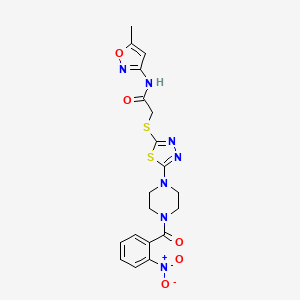

N-(5-methylisoxazol-3-yl)-2-((5-(4-(2-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O5S2/c1-12-10-15(23-31-12)20-16(27)11-32-19-22-21-18(33-19)25-8-6-24(7-9-25)17(28)13-4-2-3-5-14(13)26(29)30/h2-5,10H,6-9,11H2,1H3,(H,20,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDVMBPAXOPHAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((5-(4-(2-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings related to its biological activity, including in vitro studies, mechanisms of action, and comparative analyses with other compounds.

Chemical Structure and Properties

The compound consists of several pharmacologically relevant moieties:

- 5-Methylisoxazole : Known for its role in various biological activities.

- Thiadiazole : A scaffold associated with antimicrobial and anticancer properties.

- Piperazine : Often included in drug design for its favorable pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

Anticancer Activity

- Cell Line Studies :

- Mechanism of Action :

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

- Thiadiazole derivatives have shown moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- In vitro assays indicated that related thiadiazole compounds exhibited MIC values comparable to standard antibiotics .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound, a comparison was made with other known derivatives:

| Compound | Target Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | G2/M arrest |

| Compound B | HepG2 | 9.6 | Apoptosis induction |

| Thiadiazole Derivative | S. aureus | 32.6 | Cell wall synthesis inhibition |

Case Studies

Several case studies have highlighted the potential of similar compounds:

- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for anticancer activity, demonstrating that modifications at the piperazine ring significantly enhanced cytotoxicity against MCF-7 cells .

- Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutics may yield synergistic effects, improving overall efficacy while potentially reducing side effects .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoxazole moiety and a thiadiazole derivative. The synthesis typically involves multi-step reactions that can include cyclization and functional group modifications. Detailed synthetic pathways often utilize commercially available reagents to enhance efficiency and yield.

Anticancer Properties

Studies have indicated that compounds similar to N-(5-methylisoxazol-3-yl)-2-((5-(4-(2-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibit notable anticancer activity. For instance, derivatives of thiadiazole have shown effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through in silico studies, particularly as a potential inhibitor of enzymes like lipoxygenase (5-LOX). This suggests that it could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that related compounds possess antimicrobial properties against a range of bacterial strains. These findings suggest the potential for developing new antibiotics or adjunct therapies for resistant bacterial infections .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the thiadiazole and isoxazole moieties in this compound?

- The thiadiazole ring can be synthesized via cyclization reactions using thiosemicarbazides or via oxidative cyclization of thioamides under acidic conditions, as demonstrated in similar thiadiazole-acetamide derivatives .

- The 5-methylisoxazole ring can be formed through a [3+2] cycloaddition between nitrile oxides and dipolarophiles (e.g., acetylene derivatives), followed by functionalization at the 3-position .

- Coupling the thiadiazole and isoxazole fragments requires a thioether linkage, which can be achieved using a nucleophilic substitution reaction between a thiolated thiadiazole intermediate and a halogenated isoxazole precursor .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use HPLC or TLC (silica gel, chloroform:acetone 3:1) to monitor reaction progress and isolate intermediates .

- Spectroscopy : Confirm the structure via -NMR (e.g., δ ~1.91 ppm for methyl groups, δ ~7.5–8.0 ppm for aromatic protons) and IR (amide C=O stretch ~1650–1670 cm) .

- Mass Spectrometry : Validate molecular weight using FAB-MS or ESI-MS (e.g., expected [M+H] for CHNOS: ~468.4 g/mol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS to identify rapid degradation pathways (e.g., nitro group reduction or piperazine ring oxidation) .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity to proposed targets (e.g., kinases or GPCRs) under physiological conditions .

- Dose-Response Optimization : Conduct PK/PD modeling to align in vitro IC values with effective plasma concentrations in animal models .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to the 2-nitrobenzoyl-piperazine pharmacophore’s putative targets (e.g., bacterial enoyl-ACP reductase or PARP enzymes) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the thiadiazole-thioacetamide linkage in aqueous or membrane-bound environments .

- ADMET Prediction : Apply SwissADME or ProTox-II to estimate permeability (LogP ~2.5), cytochrome P450 inhibition risks, and hERG channel liabilities .

Q. What experimental designs are optimal for evaluating the nitro group’s role in bioactivity?

- Isosteric Replacement : Synthesize analogs replacing the nitro group with -CF, -CN, or -SOCH to test electronic effects on target binding .

- Metabolite Identification : Incubate the compound with liver microsomes and use UPLC-QTOF-MS to detect nitro-reduction products (e.g., amine derivatives) .

- ROS Assays : Measure reactive oxygen species (ROS) generation via DCFH-DA fluorescence to assess nitro group-mediated oxidative stress in cancer cells .

Q. How can X-ray crystallography address ambiguities in the compound’s solid-state conformation?

- Co-Crystallization : Co-crystallize with a target protein (e.g., a kinase) or small-molecule scaffolds (e.g., cyclodextrins) to stabilize the piperazine-thiadiazole linkage .

- SHELX Refinement : Use SHELXL for high-resolution refinement of bond angles and torsional parameters, particularly for the 2-nitrobenzoyl group’s dihedral angles .

- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···N/O) to explain packing stability and polymorphism risks .

Methodological Challenges & Solutions

Q. How to mitigate low yields in the final coupling step between thiadiazole and isoxazole units?

- Catalytic Optimization : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling or use microwave-assisted synthesis to accelerate reaction kinetics .

- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc or Fmoc to prevent side reactions during thioether formation .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) or ionic liquids to improve solubility of the hydrophobic thiadiazole intermediate .

Q. What analytical techniques differentiate regioisomers in the thiadiazole core?

- NOESY NMR : Identify spatial proximity between the 5-methylisoxazole and piperazine protons to confirm regiochemistry .

- X-ray Powder Diffraction : Compare experimental PXRD patterns with simulated data from single-crystal structures of reference compounds .

- Tandem MS/MS : Fragment ions (e.g., m/z 320.1 for thiadiazole cleavage) can distinguish between N1- and N2-substituted isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.